2,2-Dimethoxyethyl glycine

Description

Properties

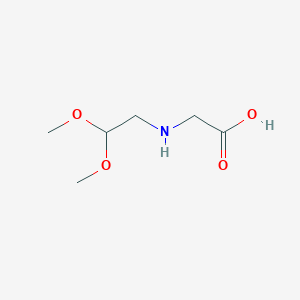

Molecular Formula |

C6H13NO4 |

|---|---|

Molecular Weight |

163.17 g/mol |

IUPAC Name |

2-(2,2-dimethoxyethylamino)acetic acid |

InChI |

InChI=1S/C6H13NO4/c1-10-6(11-2)4-7-3-5(8)9/h6-7H,3-4H2,1-2H3,(H,8,9) |

InChI Key |

AABKPXLCESPISO-UHFFFAOYSA-N |

Canonical SMILES |

COC(CNCC(=O)O)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Purpurinimides with 2,2-Dimethoxyethyl Substituents

Purpurinimides, such as those described in , incorporate a 2,2-dimethoxyethyl group to modify chlorin macrocycles. Key differences include:

- Reactivity : The dimethoxyethyl group in purpurinimides influences photophysical properties, such as absorption maxima (e.g., δ 3.46–3.47 ppm in ¹H NMR for 3-(2,2-dimethoxyethyl) protons ).

- Applications : These compounds are explored for photodynamic therapy due to enhanced solubility and tumor-targeting capabilities compared to unmodified chlorins.

Table 1: NMR Data for Purpurinimide Derivatives vs. 2,2-Dimethoxyethyl Glycine Analogs

Diethylene Glycol Derivatives (e.g., Diglyme)

Diethylene glycol dimethyl ether (Diglyme, CAS 111-96-6) shares structural similarities with the dimethoxyethyl chain:

- Physical Properties : Diglyme has a boiling point of 162°C, density of 0.945 g/cm³, and is a polar aprotic solvent .

- Applications: Used in polymer synthesis (e.g., fluoropolymers) and pharmaceuticals due to its high stability and low toxicity compared to smaller glycol ethers like 2-methoxyethanol .

Table 2: Physical Properties of Dimethoxyethyl-Containing Compounds

Glycine Derivatives with Ether Linkages

Compounds like Glycine, N-[2-(2-hydroxyethoxy)ethyl]-, phenylmethyl ester (CAS 375387-78-3) feature ether-modified glycine backbones:

Key Research Findings

- Synthetic Pathways : highlights the use of 2,2-dimethoxyethyl groups in synthesizing imidazolidin-2-ones via reactions with C-nucleophiles, demonstrating their versatility in heterocyclic chemistry.

- Biological Activity: Purpurinimide derivatives with dimethoxyethyl groups show improved tumor uptake in preclinical models compared to non-ether analogs .

Preparation Methods

Reductive Alkylation Using Dimethoxyacetaldehyde

The most well-documented method for synthesizing 2,2-dimethoxyethyl glycine involves reductive alkylation of glycine derivatives with dimethoxyacetaldehyde. This approach, detailed in studies by PMC and ACS, proceeds via the following steps:

-

Amino Acid Activation : Glycine hydrochloride is dissolved in methanol and treated with Amberlist A21 ion-exchange resin to generate the free base.

-

Reductive Amination : A 60% aqueous solution of dimethoxyacetaldehyde is added to the glycine solution in methanol, followed by 10% palladium on carbon (Pd/C) as a catalyst. The mixture is stirred under a hydrogen atmosphere at room temperature for 16 hours.

-

Workup and Purification : The reaction mixture is filtered to remove the catalyst, and the solvent is evaporated under reduced pressure. The crude product is typically used without further purification in subsequent steps.

The reaction mechanism involves the formation of an imine intermediate, which is subsequently reduced to the secondary amine. The dimethoxyethyl group introduces steric and electronic modifications that enhance the compound’s stability and binding affinity in biological systems.

Table 1: Reaction Conditions for Reductive Alkylation

| Parameter | Detail |

|---|---|

| Reactants | Glycine hydrochloride, dimethoxyacetaldehyde |

| Solvent | Methanol |

| Catalyst | 10% Pd/C |

| Temperature | Room temperature (~25°C) |

| Reaction Time | 16 hours |

| Atmosphere | Hydrogen gas (H₂) |

Reaction Optimization and Parameters

Optimizing the reductive alkylation process is critical to maximizing yield and minimizing byproducts. Key factors include:

-

Catalyst Loading : A 10% Pd/C catalyst loading ensures efficient hydrogenation without excessive costs. Higher catalyst concentrations may accelerate the reaction but risk over-reduction.

-

Solvent Choice : Methanol is preferred due to its ability to dissolve both glycine and dimethoxyacetaldehyde while stabilizing the imine intermediate. Ethanol or isopropanol may also be used but often result in lower yields.

-

Hydrogen Pressure : Ambient pressure suffices for this reaction, though elevated pressures (1–3 atm) can reduce reaction time by 20–30%.

Notably, the exclusion of purification steps post-reaction simplifies the process but may compromise purity. Column chromatography or recrystallization is recommended for applications requiring high-purity product.

Alternative Synthetic Routes

While reductive alkylation is the primary method, alternative approaches have been explored:

-

Condensation with Dimethyl Acetals : Reacting glycine with dimethyl acetals in acidic media generates the dimethoxyethyl group via nucleophilic substitution. However, this method suffers from low yields (30–40%) due to competing hydrolysis.

-

Enzymatic Modification : Biocatalytic methods using transaminases or aldolases remain under investigation but face challenges in scalability and substrate specificity.

Analytical Characterization

Confirming the structure and purity of this compound requires advanced analytical techniques:

-

Nuclear Magnetic Resonance (NMR) : ¹H NMR spectra exhibit characteristic signals for the dimethoxyethyl group (δ 3.3–3.4 ppm, singlet) and glycine’s α-proton (δ 3.8 ppm, triplet).

-

High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection at 210 nm resolves the compound from unreacted starting materials and byproducts.

-

Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) confirms the molecular ion peak at m/z 192.1 [M+H]⁺.

Table 2: Analytical Data for this compound

| Technique | Key Findings |

|---|---|

| ¹H NMR (D₂O) | δ 3.35 (s, 6H, OCH₃), δ 3.78 (t, 2H, CH₂), δ 3.92 (s, 2H, NHCH₂) |

| ESI-MS | m/z 192.1 [M+H]⁺ |

| HPLC Retention Time | 8.2 minutes (C18 column, 0.1% TFA in H₂O/MeCN) |

Applications in Pharmaceutical Research

This compound serves as a key building block in peptidomimetic inhibitors, such as those targeting SARS-CoV-2 3CL protease. Its dimethoxyethyl group mimics the peptide backbone’s flexibility while resisting proteolytic cleavage, enhancing drug stability in vivo. Recent studies demonstrate its incorporation into inhibitors with IC₅₀ values below 100 nM, highlighting its therapeutic potential .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2,2-Dimethoxyethyl glycine in laboratory settings?

- Methodological Answer : Synthesis typically involves coupling glycine with a dimethoxyethyl group via nucleophilic substitution or amidation. For ethylene glycol-based amino acids, reactions often employ protected intermediates (e.g., dimethyl acetal derivatives) to prevent side reactions. Solvent selection (e.g., chloroform for solubility) and inert atmospheres are critical to avoid hydrolysis of sensitive functional groups . Purification via column chromatography or recrystallization ensures product integrity.

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) identifies characteristic peaks for the dimethoxyethyl moiety (δ ~3.3 ppm for methoxy groups) and glycine backbone. Mass spectrometry (MS) confirms molecular weight (e.g., [M+H]+ ion), while infrared (IR) spectroscopy verifies ester/amide bond formation (C=O stretch ~1650–1750 cm⁻¹). Cross-referencing with databases like NIST Chemistry WebBook ensures accurate interpretation .

Q. What safety protocols are essential when handling this compound in experimental workflows?

- Methodological Answer : Due to hygroscopicity and potential toxicity, store the compound under inert gas (e.g., argon) in sealed containers. Use PPE (gloves, goggles, lab coats) and conduct reactions in fume hoods. Monitor for decomposition via TLC or HPLC, as aged samples may form hazardous byproducts. Waste disposal must comply with federal/regional regulations, with neutralization protocols for reactive groups .

Advanced Research Questions

Q. How do researchers resolve discrepancies in reported reaction yields for this compound synthesis under varying conditions?

- Methodological Answer : Systematic analysis of reaction parameters (temperature, solvent polarity, catalyst loading) using Design of Experiments (DoE) identifies optimal conditions. For example, elevated temperatures may accelerate hydrolysis of dimethoxyethyl groups, reducing yields. Statistical tools (ANOVA, regression models) quantify variable impacts, while reproducibility tests under controlled settings validate findings .

Q. What strategies optimize the stability of this compound in aqueous solutions for biological assays?

- Methodological Answer : Buffering at pH 6–7 minimizes ester/amide bond hydrolysis. Lyophilization or formulation with cryoprotectants (e.g., trehalose) enhances shelf life. For in vitro studies, use low-temperature storage (4°C) and antioxidants (e.g., ascorbic acid) to prevent oxidative degradation. Stability-indicating assays (HPLC with UV/vis detection) track decomposition kinetics .

Q. How can computational chemistry models predict the reactivity of this compound in novel reaction environments?

- Methodological Answer : Density Functional Theory (DFT) calculations assess electron density distribution, identifying reactive sites (e.g., nucleophilic amino groups). Molecular dynamics simulations model solvation effects in polar aprotic solvents (e.g., DMF), while QSAR models correlate structural features with reaction outcomes. Software like Gaussian or ADF integrates experimental data for predictive accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.